Cas no 6730-83-2 (Kaurenoic acid)
Kaurenoic acid Chemical and Physical Properties
Names and Identifiers
-
- Kaur-16-en-18-oic acid,(4a)-
- KAUREN-19-OIC ACID
- Kaurenoic acid
- Cunabic acid
- ent-Kaur-16-en-19-oic acid
- Kaurane-16-ene-18-oic acid
- NSC 339145
- ent-Kaur-16(17)-en-19-oic acid
- ent-Kaurenoic acid
- [ "" ]
- AK168408
- (1S,4R,5R,9S,10R)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic ac
- NSC339145
- BCP12731
- 5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- CHEMBL1968150
- B2703-458094
- (-)-Kaur-16-en-18-oic acid;Cunabic acid;Kaurane-16-ene-18-oic acid;ent-Kaur-16(17)-en-19-oic acid;ent-Kaur-16-en-19-oic acid
- FT-0775790
- (1R,4R,5S,9R,10S,13R)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- SCHEMBL18073589
- NSC-339145
- 6730-83-2
- Ent-kaur-16-en-18-oic acid
- kaurenoate
- HY-N1469
- (4R,4aS,6aS,9S,11aR,11bS)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
- (5beta,8alpha,9beta,10alpha,13alpha)-kaur-16-en-18-oic acid
- (1S,9S,5R,13R)-5,9-dimethyl-14-methylenetetracyclo[11.2.1.0<1,10>.0<4,9>]hexadecane-5-carboxylic acid
- 3beta-hydroxy-kaurenoic acid
- CHEBI:15417
- (4R,4aS,6aS,9R,11aR,11bS)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
- D572D9R2TZ
- s9439
- AKOS026674268
- NIKHGUQULKYIGE-OTCXFQBHSA-N
- Kaur-16-en-18-oic acid, (4alpha)-
- AS-56534
- SCHEMBL21803663
- BDBM50466103
- Q27089430
- Kaurenic acid
- CCG-267494
- UNII-D572D9R2TZ
- Kaurenoic acid, >=95% (LC/MS-ELSD)
- MFCD28978039
- kaurenoicacid
- CHEMBL489140
- (-)-Kaur-16-en-19-oic acid
- NE4
- CS-0016962
- (8alpha,9beta,10alpha,13alpha)-kaur-16-en-18-oic acid
- Kaur-16-en-18-oic acid
- 14046-76-5
- (1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo(11.2.1.01,10.04,9)hexadecane-5-carboxylic acid
- CCRIS 1514
- DA-64715
- (1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- DTXCID301370867
- DTXSID50942466
-
- MDL: MFCD28978039
- Inchi: 1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)
- InChI Key: NIKHGUQULKYIGE-UHFFFAOYSA-N
- SMILES: O([H])C(C1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C1([H])C([H])([H])C([H])([H])C13C([H])([H])C(=C([H])[H])C([H])(C([H])([H])C([H])([H])C12[H])C3([H])[H])=O
Computed Properties
- Exact Mass: 302.22500
- Monoisotopic Mass: 302.224580195 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 302.5
- XLogP3: 5.4
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 426.6℃/760mmHg
- Flash Point: 202.8±20.3 °C
- Refractive Index: 1.55
- PSA: 37.30000
- LogP: 5.04010
Kaurenoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended condition sin the description
Kaurenoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD360-2mg |
Kaurenoic acid |
6730-83-2 | 95+% | 2mg |
1862CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD360-5mg |
Kaurenoic acid |
6730-83-2 | 95+% | 5mg |
3927CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD360-1mg |
Kaurenoic acid |
6730-83-2 | 95+% | 1mg |
1034CNY | 2021-05-07 | |
| MedChemExpress | HY-N1469-5mg |
Kaurenoic acid |
6730-83-2 | 99.56% | 5mg |
¥750 | 2025-04-16 | |
| MedChemExpress | HY-N1469-10mg |
Kaurenoic acid |
6730-83-2 | 99.56% | 10mg |
¥1200 | 2025-04-16 | |
| MedChemExpress | HY-N1469-20mg |
Kaurenoic acid |
6730-83-2 | 99.56% | 20mg |
¥1900 | 2024-07-21 | |
| Chemenu | CM254450-10mg |
Kaurenoic acid |
6730-83-2 | 95% | 10mg |
$486 | 2021-06-15 | |
| ChemFaces | CFN97703-20mg |
Kaurenoic acid |
6730-83-2 | >=98% | 20mg |
$138 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9439-1mg |
Kaurenoic acid |
6730-83-2 | 99.65% | 1mg |
¥1204.23 | 2023-09-15 | |
| ChemScence | CS-0016962-5mg |
Kaurenoic acid |
6730-83-2 | ≥98.0% | 5mg |
$119.0 | 2022-04-26 |
Kaurenoic acid Suppliers
Kaurenoic acid Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Kaurane diterpenoids
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- Natural Products and Extracts Plant Extracts Plant based Dendroviguiera insignis
- Diterpenoids
Additional information on Kaurenoic acid
Kaurenoic acid (CAS No. 6730-83-2): A Comprehensive Overview in Modern Chemical Biology
Kaurenoic acid, with the chemical formula C₂₀H₃₀O₄, is a significant diterpenoid compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. Its CAS number, CAS No. 6730-83-2, uniquely identifies it as a compound of great interest due to its diverse biological activities and potential therapeutic applications. This introduction delves into the structural characteristics, biosynthetic pathways, pharmacological effects, and the latest research advancements involving Kaurenoic acid.
The molecular structure of Kaurenoic acid features a tetracyclic framework composed of two fused cyclohexane rings and one cyclopentane ring, with an additional carboxylic acid group at one end. This intricate arrangement contributes to its unique chemical properties and biological interactions. The biosynthesis of this compound primarily occurs in plants, particularly in the genus Kauri and certain species of the Podocarpaceae family. The biosynthetic pathway involves multiple enzymatic steps, including methylerythritol phosphate (MEP) pathway intermediates, which ultimately lead to the formation of kaurenol, a precursor to Kaurenoic acid.
Recent studies have highlighted the multifaceted pharmacological effects of Kaurenoic acid. It has been demonstrated to exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response, making Kaurenoic acid a promising candidate for treating chronic inflammatory diseases. Additionally, research suggests that Kaurenoic acid possesses antioxidant capabilities, which can help mitigate oxidative stress-induced cellular damage.
In the realm of cancer research, Kaurenoic acid has shown potential in inhibiting tumor growth and proliferation. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, its ability to inhibit tyrosine kinases has raised interest in its potential as an anti-cancer agent. These findings are particularly significant given the increasing demand for natural product-derived chemotherapeutic agents that offer fewer side effects compared to conventional treatments.
The anti-microbial properties of Kaurenoic acid have also been explored extensively. Studies have revealed that it can effectively inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. This makes it a valuable candidate for developing novel antimicrobial agents, especially in light of the growing threat of antibiotic-resistant pathogens. The mechanism behind its antimicrobial activity appears to involve the disruption of lipid bilayer integrity, leading to cell leakage and death.
Another area where Kaurenoic acid has shown promise is in neuroprotective applications. Research indicates that it can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inhibiting the aggregation of amyloid-beta plaques. These findings are particularly encouraging given the limited treatment options available for these debilitating conditions. The ability of Kaurenoic acid to cross the blood-brain barrier further enhances its potential as a therapeutic agent for neurological disorders.
The latest advancements in synthetic chemistry have enabled more efficient and scalable production methods for Kaurenoic acid. Techniques such as biocatalysis and enzymatic engineering have been employed to optimize yield and purity, making it more feasible for industrial applications. These advancements not only enhance the availability of Kaurenoic acid but also open new avenues for its incorporation into drug formulations.
In conclusion, Kaurenoic acid (CAS No. 6730-83-2) is a versatile compound with significant implications in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent discoveries in its pharmacological effects, make it a compelling candidate for various therapeutic applications. As research continues to uncover new aspects of its functionality, it is likely that we will see further integration of this compound into both clinical treatments and drug development pipelines.
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